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N-(3,5-Dimethyladamantan-1-yl)formamide

Cat. No.: B140857
CAS No.: 351329-88-9
M. Wt: 207.31 g/mol
InChI Key: NYQWYYMEIBHRSB-UHFFFAOYSA-N
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Description

Overview of Adamantane (B196018) Chemistry and Its Significance in Medicinal Research

Adamantane, a tricyclic hydrocarbon with a unique diamond-like structure, has garnered significant attention in medicinal chemistry. publish.csiro.auresearchgate.net Its rigid, bulky, and lipophilic nature makes it a valuable scaffold for designing new therapeutic agents. researchgate.netresearchgate.net The adamantane cage can be functionalized to modulate the physicochemical and biological properties of molecules, such as enhancing lipophilicity, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netingentaconnect.com

The incorporation of the adamantane moiety into drug candidates can lead to several advantageous pharmacological effects:

Enhanced Lipophilicity: The adamantane group increases the lipophilicity of a molecule, which can facilitate its passage across biological membranes like the blood-brain barrier. ingentaconnect.compensoft.net

Metabolic Stability: The rigid cage structure of adamantane can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's stability and duration of action. nih.gov

Target Interaction: The three-dimensional structure of adamantane allows for precise positioning of substituents, enabling more effective interaction with biological targets such as enzymes and receptors. publish.csiro.au

Pharmacophore: In some cases, the adamantane structure itself acts as a key pharmacophore, providing the necessary steric and electronic properties for biological activity. ingentaconnect.comnih.gov

The first significant application of an adamantane derivative in medicine was amantadine (B194251), which was found to have antiviral activity against the Influenza A virus in the 1960s. nih.govacs.org Since then, numerous adamantane-based drugs have been developed and approved for a wide range of therapeutic indications, including antiviral, antidiabetic, and neuroprotective agents. nih.gov Examples of clinically used adamantane derivatives include memantine (B1676192) for Alzheimer's disease, rimantadine (B1662185) for influenza, and saxagliptin (B632) for type 2 diabetes. researchgate.netnih.gov The versatility of the adamantane scaffold continues to make it a promising platform for the discovery of new drugs. publish.csiro.au

Classification and Importance of Formamide (B127407) Derivatives in Organic Synthesis and Pharmaceutical Applications

Formamides are a class of organic compounds with the general formula R-NHCHO, derived from formic acid. atamanchemicals.com They are important intermediates in organic synthesis and are found in a variety of biologically active compounds. researchgate.net Formamide itself is a colorless liquid that is miscible with water and has an ammonia-like odor. wikipedia.org It serves as a feedstock for the production of various pharmaceuticals, including sulfa drugs. atamanchemicals.comwikipedia.org

The significance of formamide derivatives in organic synthesis and pharmaceutical applications stems from their versatile reactivity and role as building blocks:

Protecting Group: The formyl group can be used as a protecting group for amines in peptide synthesis. researchgate.net

Solvent: Formamide and its derivative, dimethylformamide (DMF), are excellent polar aprotic solvents that can dissolve a wide range of organic and inorganic compounds, making them useful in various chemical reactions. sincerechemicals.comnih.gov

Reagent: Formamide can act as a reagent in the synthesis of other compounds. For example, it can be used to prepare primary amines from ketones via the Leuckart reaction. wikipedia.org It can also be used for the direct synthesis of non-N-substituted cyclic imides from cyclic carboxylic anhydrides or their corresponding dicarboxylic acids. lew.ro

Precursor for Heterocycles: Formamides are valuable precursors for the synthesis of various heterocyclic compounds, which are common structural motifs in pharmaceuticals.

In the pharmaceutical industry, formamide derivatives are crucial intermediates in the synthesis of numerous drugs. atamanchemicals.comresearchgate.net They are involved in the production of vitamins and other complex pharmaceutical molecules. guidechem.com The ability of formamides to participate in a wide range of chemical transformations makes them indispensable tools for medicinal chemists. researchgate.net

N-(3,5-Dimethyladamantan-1-yl)formamide as a Crucial Intermediate in the Synthesis of Pharmacologically Active Compounds

This compound is a key chemical intermediate, most notably in the synthesis of the drug Memantine. acs.orgnih.gov Memantine, or 1-amino-3,5-dimethyladamantane, is an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease. nih.gov this compound is also known as N-Formyl Memantine and is considered a related compound or impurity in the production of Memantine. lookchem.commerckmillipore.com

The synthesis of Memantine often proceeds through the formation of this compound. A common synthetic route involves the reaction of 1,3-dimethyladamantane (B135411) with formamide in the presence of an acid, such as nitric acid. acs.orgnih.gov This step forms the formamide derivative. Subsequent hydrolysis of this compound, either under acidic or basic conditions, removes the formyl group to yield Memantine. newdrugapprovals.org

The chemical properties of this compound are documented in various chemical databases. Below is a table summarizing some of its key properties.

PropertyValue
Molecular Formula C13H21NO
Molecular Weight 207.317 g/mol
CAS Number 351329-88-9
Appearance White solid
Melting Point 69.5 °C
Boiling Point 325.639 °C at 760 mmHg
Flash Point 194.254 °C
Density 1.07 g/cm³
LogP 3.32170
Data sourced from LookChem lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B140857 N-(3,5-Dimethyladamantan-1-yl)formamide CAS No. 351329-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dimethyl-1-adamantyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQWYYMEIBHRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)NC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385720
Record name 1-formamido-3,5-dimethyladamantane
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Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351329-88-9
Record name N-(3,5-Dimethyltricyclo[3.3.1.13,7]dec-1-yl)formamide
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Record name N-3,5-Dimethyladamantan-1-yl formamide
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Record name 1-formamido-3,5-dimethyladamantane
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Record name Formamide, N-(3,5-dimethyltricyclo[3.3.1.13,7]dec-1-yl)
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Record name N-3,5-DIMETHYLADAMANTAN-1-YL FORMAMIDE
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Advanced Synthetic Methodologies and Reaction Mechanisms for N 3,5 Dimethyladamantan 1 Yl Formamide

Ritter-Type Reaction Pathways in the Synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide

The Ritter reaction, which involves the addition of a nitrile to a carbocation, is a cornerstone in the synthesis of N-substituted amides, including this compound. acs.orgnih.govorganic-chemistry.org This pathway offers a direct method for introducing the formamide (B127407) group onto the adamantane (B196018) scaffold.

Direct Formamidation of Adamantane Precursors

A significant advancement in the synthesis of this compound is the development of a direct, one-step formamidation process starting from 1,3-dimethyladamantane (B135411). acs.orgnih.gov This method utilizes a mixture of nitric acid and formamide to generate the desired product. The reaction proceeds through the formation of a carbocation at the 1-position of the adamantane nucleus, which is then attacked by formamide. This direct approach is a considerable improvement over older, multi-step methods that often involved the bromination of the adamantane precursor followed by reaction with a nitrile. acs.orgnih.gov

The reaction is typically carried out by slowly adding 1,3-dimethyladamantane to a solution of nitric acid and formamide. The mixture is then heated to facilitate the reaction. This direct formamidation has been shown to produce this compound in high yields. acs.orgnih.gov

Exploration of Catalytic Systems and Reaction Conditions

Optimizing the catalytic systems and reaction conditions is crucial for maximizing the yield and purity of this compound. Research has shown that temperature plays a critical role in the direct formamidation reaction. Studies have evaluated a temperature range of 60–90°C, with 85°C being identified as the optimal temperature to achieve high yields while minimizing the formation of side products. acs.org

The choice of acid is also a key parameter. While nitric acid is commonly used to generate the initial carbocation from 1,3-dimethyladamantane, other strong acids can also facilitate Ritter-type reactions. organic-chemistry.org The development of new catalytic systems, including the use of photoredox and hydrogen-atom transfer (HAT) catalysis, is an active area of research for the functionalization of adamantanes. amazonaws.comchemrxiv.org These modern techniques offer the potential for highly selective C-H bond functionalization under milder conditions. amazonaws.comchemrxiv.orgresearchgate.net

Stereoselective Synthesis Approaches for Adamantane-Based Formamides

The adamantane cage, when appropriately substituted at its bridgehead positions, can exhibit chirality. wikipedia.orgstackexchange.comyoutube.com Specifically, an adamantane molecule with four different substituents at the bridgehead carbons is chiral. wikipedia.org This has led to the exploration of stereoselective synthetic methods to produce enantiomerically pure adamantane derivatives. rsc.orgresearchgate.netnih.gov

While the direct synthesis of chiral this compound is not commonly reported, the principles of stereoselective synthesis are highly relevant to the broader class of adamantane-based compounds. Methodologies for achieving stereoselectivity often involve the use of chiral auxiliaries, asymmetric catalysts, or the resolution of racemic mixtures. nih.govmdpi.com The synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has been achieved through asymmetric reactions and enantiomeric resolution steps. mdpi.com These approaches could potentially be adapted for the stereoselective synthesis of specific adamantane-based formamides.

Novel Synthetic Routes to Related N-Formyl Adamantane Derivatives

The quest for more efficient, economical, and environmentally friendly synthetic methods has driven the development of novel routes to N-formyl adamantane derivatives. acs.orgnih.govnih.gov

Starting Material Reagents Product Yield Reference
1,3-DimethyladamantaneNitric acid, FormamideThis compound98% acs.orgnih.gov

Green Chemistry Principles in Formamide Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of adamantane derivatives. acs.orgnih.gov The direct, one-pot synthesis of this compound aligns with these principles by eliminating the use of hazardous reagents like liquid bromine and carcinogenic solvents such as benzene, which were used in older synthetic routes. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of N-(3,5-Dimethyladamantan-1-yl)formamide, providing a detailed map of the proton and carbon framework of the molecule.

Proton (¹H) NMR Studies

Proton NMR (¹H NMR) spectroscopy offers precise information about the chemical environment of the hydrogen atoms within the molecule. While specific spectral data for this compound is not extensively detailed in publicly available literature, the expected spectrum would exhibit characteristic signals corresponding to the adamantane (B196018) cage, the two methyl groups, and the formamide (B127407) proton. The integration of these signals would confirm the number of protons in each unique environment, and the coupling patterns would reveal the connectivity between adjacent protons.

Carbon-13 (¹³C) NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states. The chemical shifts of the carbon signals would be indicative of their local electronic environment, distinguishing between the methyl carbons, the various carbons of the adamantane cage, and the carbonyl carbon of the formamide group.

A study detailing the synthesis of Memantine (B1676192) Hydrochloride from 1,3-Dimethyl-adamantane provides ¹³C NMR data for the final product, which is synthesized from the N-formyl intermediate. acs.org This suggests that detailed NMR characterization of this compound is a critical step in verifying the successful synthesis of this precursor.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the proton connectivity throughout the adamantane framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connection between the formyl proton and the adamantane cage, as well as the placement of the methyl groups.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a crystalline solid. This technique would not only confirm the connectivity of the atoms in this compound but also reveal its solid-state conformation, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would offer an unambiguous depiction of the adamantane cage's geometry, the orientation of the formamide group relative to the cage, and the spatial disposition of the two methyl groups. This information is crucial for understanding the molecule's steric and electronic properties. At present, publicly accessible crystallographic data for this compound has not been identified.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, such as Density Functional Theory (DFT) or ab initio calculations, can determine a molecule's electronic structure, which in turn dictates its geometry, stability, and reactivity.

For N-(3,5-Dimethyladamantan-1-yl)formamide, these calculations can elucidate key electronic properties. The analysis would likely focus on the interplay between the bulky, non-polar 3,5-dimethyladamantane cage and the polar formamide (B127407) group (-NHCHO). synzeal.com Key parameters that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting electrostatic potential map.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A large gap suggests high stability and low reactivity, a characteristic often associated with the adamantane (B196018) scaffold. The electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule. It is expected that the oxygen and nitrogen atoms of the formamide group would be electron-rich, making them sites for potential hydrogen bonding, while the hydrocarbon cage would be largely non-polar. synzeal.com These calculations provide a theoretical basis for the compound's behavior in chemical reactions and its interactions with biological macromolecules.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Significance
Molecular Weight 207.31 g/mol Fundamental property for all chemical calculations.
XLogP3 3.5 Indicates high lipid solubility, suggesting good membrane permeability.
Hydrogen Bond Donor Count 1 The N-H group in the formamide moiety can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 1 The carbonyl oxygen in the formamide moiety can act as a hydrogen bond acceptor.

| pKa (Predicted) | 16.08 ± 0.60 | Reflects the acidity of the N-H proton. |

This table contains computationally predicted data from various chemical databases. chemspider.com

Molecular Docking Studies for Predictive Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. It is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a known biological target.

Given that this compound is a known impurity and derivative of Memantine (B1676192), a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, molecular docking studies would logically focus on this target. nih.gov The goal would be to compare the binding mode of the formamide derivative to that of Memantine within the NMDA receptor's ion channel.

Docking simulations would place the this compound molecule into the binding site of the NMDA receptor and calculate a "docking score," an estimation of binding affinity. The analysis would reveal:

Binding Pose: The specific orientation of the compound in the binding pocket.

Key Interactions: Identification of specific amino acid residues that interact with the compound through hydrogen bonds, hydrophobic interactions, or van der Waals forces.

Affinity Comparison: By comparing the docking score of the formamide derivative to that of Memantine, researchers could predict whether the formamide group enhances, diminishes, or alters the binding affinity. The replacement of the primary amine in Memantine with the formamide group in the derivative could alter the key ionic interactions that are crucial for Memantine's channel-blocking activity.

These predictive studies are vital for understanding how a seemingly minor structural change could impact the compound's pharmacological profile.

Conformational Analysis and Dynamics of this compound and its Derivatives

While the adamantane core is famously rigid, the formamide substituent has a rotatable bond (the C-N bond). Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their corresponding energy levels. Molecular Dynamics (MD) simulations extend this by modeling the motion of atoms and molecules over time, providing a view of the molecule's dynamic behavior. nih.govresearchgate.net

MD simulations could be used to study the dynamic stability of the compound when bound to a target like the NMDA receptor. nih.gov By simulating the protein-ligand complex in a solvated environment, researchers can observe the stability of the binding pose and the persistence of key intermolecular interactions over time (e.g., nanoseconds). Such simulations can reveal whether the initial docked pose is stable or if the ligand is flexible and adopts multiple conformations within the binding site. This dynamic picture is more realistic than the static view provided by docking alone and is essential for accurately predicting biological activity.

Structure-Based Drug Design Initiatives for Analog Development

Structure-Based Drug Design (SBDD) uses the three-dimensional structural information of a biological target to design novel, more potent, or more selective compounds. this compound can serve as a scaffold or starting point for such initiatives. The adamantane cage is a valued template in medicinal chemistry due to its rigidity, metabolic stability, and lipophilicity.

SBDD initiatives using this compound as a lead could proceed in several ways:

Target Identification: While the NMDA receptor is a primary candidate, the compound could be docked against other relevant neurological targets, such as cholinesterases, to explore potential polypharmacology.

Scaffold Modification: Using the docked pose of the parent compound as a guide, chemists can propose modifications to improve binding affinity or selectivity. For example, if the formamide group is in a region of the binding pocket that could accommodate larger substituents, analogs could be designed to form additional favorable interactions.

Fragment-Based Growth: The 3,5-dimethyladamantane moiety can be considered a "privileged fragment" that anchors the molecule in a specific pocket. Computational methods can then be used to "grow" different functional groups from the formamide nitrogen to explore interactions with adjacent regions of the target protein.

These design initiatives are iterative, cycling between computational design, chemical synthesis, and experimental testing to develop new and improved therapeutic agents based on the adamantane scaffold.

Table 2: Compound Names Mentioned

Compound Name
This compound
Memantine

Medicinal Chemistry and Pharmacological Research Applications

Structure-Activity Relationship (SAR) Studies of N-(3,5-Dimethyladamantan-1-yl)formamide Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound and its analogs, SAR studies have primarily focused on the adamantane (B196018) core and the formamide (B127407) moiety to understand their influence on biological targets.

Influence of Adamantane Core Substitutions on Biological Activity

The adamantane cage is a versatile scaffold that can be functionalized at its tertiary positions. nih.gov Substitutions on the adamantane core can significantly impact the lipophilicity, steric bulk, and electronic properties of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets. nih.govnih.govnih.gov

The introduction of methyl groups at the 3 and 5 positions of the adamantane ring, as seen in this compound, enhances the lipophilicity of the molecule. nih.gov This increased lipophilicity can facilitate the crossing of biological membranes, including the blood-brain barrier, which is a critical property for drugs targeting the central nervous system. innovations-report.com

Research on various adamantane derivatives has demonstrated the profound effect of different substituents on their biological activity. For instance, in the context of antiviral research, the nature and position of substituents on the adamantane core can determine the spectrum and potency of antiviral activity. nih.gov Similarly, for neuroprotective agents, modifications to the adamantane skeleton can modulate the affinity and selectivity for specific receptors, such as the NMDA receptor. acs.org

The table below summarizes the influence of various substitutions on the adamantane core on the biological activity of its derivatives, based on findings from multiple studies.

Substitution on Adamantane CoreEffect on Biological ActivityReference
Amino group (e.g., Amantadine)Antiviral (Influenza A), NMDA receptor antagonist nih.govwikipedia.org
Amino and methyl groups (e.g., Rimantadine)Enhanced antiviral activity against Influenza A compared to amantadine (B194251) nih.gov
Methyl groups (e.g., Memantine)NMDA receptor antagonist, neuroprotective effects
Aromatic ringDecreased antiviral activity in some amantadine analogs nih.gov
Thiazole (B1198619) and bisthiazole ringsModerate antiviral activity against Influenza A researchgate.net
Varied alkyl and aryl groupsModulated antimicrobial and anti-proliferative activities nih.gov

Role of the Formamide Moiety in Ligand-Target Interactions

The formamide group (-NHCHO) in this compound introduces polarity to the otherwise highly lipophilic adamantane structure. cymitquimica.com This functional group can participate in hydrogen bonding, a crucial interaction for ligand binding to biological targets like proteins and enzymes. nih.gov

In the context of its relationship with memantine (B1676192) (1-amino-3,5-dimethyladamantane), the formamide group in this compound can be considered a precursor to the primary amine in memantine. The primary amine of memantine is critical for its activity as an uncompetitive antagonist of the NMDA receptor, where it interacts with the ion channel pore.

Exploration of Potential Therapeutic Applications of this compound and Related Compounds

The unique structural features of adamantane derivatives have prompted extensive research into their potential therapeutic applications across various disease areas. nih.govwikipedia.orgnih.gov While this compound is most directly linked to neurodegenerative disorders through its connection to memantine, the broader class of adamantane compounds has been investigated for antiviral, antimicrobial, and neuroprotective effects. nih.govacs.orgmdpi.com

Antiviral Activity Research (e.g., Influenza A Virus, Poxviruses)

Adamantane derivatives were first recognized for their antiviral properties against the influenza A virus. nih.govacs.org Amantadine, the pioneering adamantane-based antiviral, and its derivative rimantadine (B1662185), function by blocking the M2 ion channel of the influenza A virus, which is essential for viral uncoating and replication. d-nb.infonih.gov

Research has continued to explore new adamantane analogs to overcome the challenge of drug resistance. nih.gov Studies on various aminoadamantane derivatives have shown that modifications to the adamantane core and the amine substituent can lead to compounds with marked activity against different strains of influenza A, including H1N1, H2N2, and H3N2. nih.gov For example, certain N-substituted aminoadamantane derivatives have demonstrated significant potency against influenza A strains. nih.gov

More recently, the antiviral potential of adamantane derivatives has been investigated against other viruses, such as poxviruses. nih.gov In one study, a library of adamantane-containing compounds was screened for their ability to inhibit the p37 protein of the vaccinia virus, a crucial protein for viral replication. Several synthesized compounds showed significant inhibitory activity against vaccinia, cowpox, and mousepox viruses in vitro. nih.gov

The table below presents a summary of research findings on the antiviral activity of various adamantane derivatives.

Compound/Derivative ClassVirusKey FindingsReference
AmantadineInfluenza AFirst synthetic antiviral, blocks M2 ion channel nih.govacs.org
RimantadineInfluenza AMore potent than amantadine against certain strains nih.gov
N-substituted AminoadamantanesInfluenza A (H1N1, H2N2, H3N2)Showed marked activity, suggesting a similar mechanism to amantadine nih.gov
Adamantane-containing compoundsPoxviruses (vaccinia, cowpox, mousepox)Inhibited viral replication by targeting the p37 protein nih.gov
Amantadine, Rimantadine, MemantineCoronaviruses (in vitro)Showed effectiveness against various coronaviruses d-nb.info

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

The search for new antimicrobial agents to combat rising drug resistance has led to the investigation of adamantane derivatives for their antibacterial and antifungal properties. mdpi.com The lipophilic nature of the adamantane cage is thought to facilitate the interaction of these compounds with microbial cell membranes. mdpi.com

Several studies have synthesized and evaluated novel adamantane derivatives for their antimicrobial activity. For instance, a series of adamantane derivatives with peptidomimetics containing thiazole and bisthiazole rings were synthesized and showed moderate activity against influenza virus A. researchgate.net Another study reported the synthesis of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related compounds, some of which displayed marked broad-spectrum antibacterial activities and good antifungal activity against Candida albicans. nih.gov

Furthermore, amino acid derivatives of memantine have been synthesized and tested for their antimicrobial activity. uctm.edu These studies found that the introduction of certain amino acids, such as valine and phenylalanine, to the memantine structure resulted in compounds with good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. uctm.edu

Neuroprotective Effects and Applications in Neurodegenerative Disorders

The most prominent therapeutic application of a close analog of this compound is in the treatment of neurodegenerative disorders. Memantine (1-amino-3,5-dimethyladamantane), which can be synthesized from this compound, is an uncompetitive NMDA receptor antagonist used to treat moderate to severe Alzheimer's disease. nih.gov It is believed to exert its neuroprotective effects by modulating glutamate (B1630785) neurotransmission and preventing excitotoxicity, a process implicated in neuronal cell death. nih.gov

Research has shown that memantine's neuroprotective effects may extend beyond NMDA receptor blockade. nih.gov Studies using midbrain neuron-glia cultures have indicated that memantine can protect dopaminergic neurons against inflammation-induced damage through two novel mechanisms: increasing the release of glial cell line-derived neurotrophic factor (GDNF) from astrocytes and exerting anti-inflammatory effects by preventing microglial over-activation. nih.gov

The adamantane scaffold itself is considered a valuable component in the design of drugs for central nervous system disorders due to its ability to enhance lipophilicity and facilitate passage across the blood-brain barrier. nih.govinnovations-report.com The exploration of other adamantane derivatives continues in the search for new treatments for a range of neurological and psychiatric conditions. acs.org

Anticancer and Cytotoxicity Studies

The rigid and lipophilic adamantane cage is a key pharmacophore that has been extensively utilized in the design of novel anticancer agents. While direct studies on this compound are limited, a significant body of research on its structural analogs demonstrates potent cytotoxic and antitumor activities across various cancer cell lines.

Derivatives incorporating the adamantane scaffold have shown promising results in inhibiting tumor cell proliferation. For instance, adamantane-linked isothiourea derivatives have been found to suppress the growth of experimental hepatocellular carcinoma. nih.gov In vitro studies have demonstrated that certain adamantyl isothiourea compounds exhibit significant cytotoxic effects against a panel of human tumor cell lines, including hepatocellular carcinoma (Hep-G2), cervical epithelioid carcinoma (HeLa), and colorectal carcinoma (HCT-116). nih.gov Two particularly active derivatives, compounds 5 and 6 (arylmethyl (Z)-N'-(adamantan-1-yl)-morpholine-4-carbothioimidates), displayed IC₅₀ values of less than 10 µM against several cell lines, marking them as promising candidates for further development as chemotherapeutic agents for hepatocellular carcinoma. nih.gov

Similarly, N-adamantylmaleimide derivatives have exhibited strong growth-inhibitory activity against various cancer cell lines, including Colo 205 (colon adenocarcinoma), Hep G2 (hepatocellular carcinoma), SK-BR-3 (breast adenocarcinoma), and Molt-4 (T-lymphoblastic leukemia). nih.gov Notably, N-1-adamantylcitraconimide showed relatively specific cytotoxicity against the tested tumor cell lines. nih.gov The antitumor activity of these imides with adamantyl substituents was found to be more potent than those with diamantyl substituents. nih.gov

Furthermore, research into 4-(2-adamantyl)phenylalkylamines has revealed their antiproliferative activity against different tumor cell lines. researchgate.net The unique structural feature of the adamantyl group often enhances the drug-like properties of lead compounds without a corresponding increase in toxicity. researchgate.net Adamantane-monoterpenoid conjugates have also been shown to enhance the cytotoxic effect of the established anticancer drug topotecan (B1662842) on HeLa cancer cells, while not affecting non-cancerous cells. nih.gov

The cytotoxic potential of adamantane derivatives is often evaluated using methods like the MTT assay, which measures the metabolic activity of cells and thus their viability. mdpi.com Studies on novel adamantane derivatives have confirmed their impact on cell proliferation across various cell lines such as A549 (lung carcinoma), T47D (breast cancer), L929 (fibrosarcoma), and HeLa. mdpi.com

Table 1: Cytotoxicity of Selected Adamantane Derivatives

Compound ClassCancer Cell Line(s)Observed ActivityReference
Adamantyl Isothiourea DerivativesHep-G2, HeLa, HCT-116IC₅₀ < 10 µM nih.gov
N-Adamantylmaleimide DerivativesColo 205, Hep G2, SK-BR-3, Molt-4Strong growth-inhibitory activity nih.gov
Adamantane-Monoterpenoid ConjugatesHeLaEnhanced cytotoxicity of topotecan nih.gov

This table is for illustrative purposes and synthesizes data from multiple sources on various adamantane derivatives, not specifically this compound.

Research into Other Biological Targets (e.g., Carbonic Anhydrase Inhibitors, Antidiabetic)

The versatility of the adamantane scaffold extends beyond anticancer research, with derivatives of this compound being investigated for their potential to modulate other significant biological targets.

Carbonic Anhydrase Inhibitors:

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Adamantane-containing compounds have been explored as potential CA inhibitors. For instance, a series of glycosylated sulfamides, which incorporate a sugar moiety attached to a sulfamide (B24259) zinc-binding group, have been synthesized and tested for their inhibitory activity against several human CA isoforms (hCA I, II, IV, IX, and XII). nih.gov These compounds demonstrated weak inhibition against hCA I but exhibited low nanomolar activity against hCAs II, IX, and XII, with one compound showing selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic hCA II. nih.gov This highlights the potential of using the adamantane framework to design selective CA inhibitors.

Antidiabetic Research:

Adamantane derivatives have also emerged as a promising class of compounds for the management of diabetes. Several adamantane-based drugs, such as Vildagliptin and Saxagliptin (B632), are already approved as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. mdpi.comnih.gov The adamantane moiety is also a key feature in inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a therapeutic target for non-insulin-dependent diabetes and associated metabolic conditions. nih.gov

Research on novel N-(1-adamantyl)carbothioamide derivatives has shown their potential hypoglycemic activity. nih.gov In studies using streptozotocin (B1681764) (STZ)-induced diabetic rats, certain compounds from this class produced a significant reduction in serum glucose levels. nih.gov For example, N-adamantyl-4-methylthiazol-2-amine (KHG26693) has been shown to decrease blood glucose, triglycerides, and cholesterol while increasing insulin (B600854) levels in diabetic rats. nih.gov This compound also exhibited anti-inflammatory and antioxidant properties, suggesting a multi-faceted therapeutic potential for diabetes and its complications. nih.gov

Table 2: Investigated Biological Targets of Adamantane Derivatives

Biological TargetDerivative ClassKey FindingsReference(s)
Carbonic Anhydrase (CA)Glycosylated sulfamidesSelective inhibition of hCA IX and XII nih.gov
Dipeptidyl Peptidase-IV (DPP-IV)Vildagliptin, SaxagliptinApproved for type 2 diabetes treatment mdpi.comnih.gov
11β-HSD1Adamantane derivativesPotential therapy for non-insulin-dependent diabetes nih.gov
Glucose Metabolism EnzymesN-adamantyl-4-methylthiazol-2-amineNormalization of key enzymes in liver tissues nih.gov

This table provides an overview of research on various adamantane derivatives targeting different biological pathways.

Investigation of Mechanisms of Action at the Molecular Level (for biologically active derivatives)

The biological activity of adamantane derivatives, including those related to this compound, is intrinsically linked to the unique physicochemical properties of the adamantane cage. Its rigidity, lipophilicity, and stable cage-like structure play a crucial role in the interaction with biological targets. nih.gov

The introduction of an adamantane moiety into a drug molecule can significantly enhance its pharmacokinetic properties. nih.gov The rigid structure can protect adjacent functional groups from metabolic degradation, thereby increasing the stability and distribution of the drug in the body. nih.gov This increased stability allows for sustained interaction with the target molecule.

In the context of anticancer activity, the mechanism can be multifaceted. For adamantane-linked isothiourea derivatives that show efficacy against hepatocellular carcinoma, one proposed mechanism is the inhibition of the TLR4-MyD88-NF-κB signaling pathway. nih.gov This pathway is often dysregulated in cancer and plays a role in inflammation and tumor progression. By suppressing this pathway, these adamantane derivatives can exert their antifibrotic and antitumor effects. nih.gov

For derivatives acting as carbonic anhydrase inhibitors, the adamantane group can influence the binding affinity and selectivity towards different CA isoforms. The bulky and hydrophobic nature of the adamantane cage can lead to specific interactions within the active site of the enzyme, potentially displacing water molecules and forming favorable contacts with hydrophobic residues. This can result in potent and isoform-selective inhibition.

The ability of adamantane to interact with lipid bilayers is also a key aspect of its mechanism of action, particularly for antiviral agents like amantadine, which inhibits the M2 proton channel of the influenza virus. nih.gov This property of interacting with cellular membranes could also be relevant for the cellular uptake and target engagement of other adamantane-based drugs.

Future Directions and Research Perspectives

Design and Synthesis of Novel Adamantane-Formamide Hybrid Compounds with Enhanced Selectivity and Potency

The adamantane (B196018) cage is a well-established pharmacophore known to enhance the lipophilicity and metabolic stability of drug candidates, thereby improving their pharmacokinetic profiles. nih.govnih.gov Future research will likely focus on leveraging the N-(3,5-Dimethyladamantan-1-yl)formamide scaffold to design and synthesize novel hybrid compounds with superior therapeutic properties.

The synthetic versatility of the formamide (B127407) group and the adamantane nucleus allows for extensive chemical modifications. For instance, the formamide can be a precursor for other functional groups through reactions like reduction to an amine or substitution. Research efforts could be directed towards creating libraries of derivatives by introducing various substituents onto the adamantane core or by modifying the formamide moiety.

Recent studies on other adamantane derivatives have demonstrated the success of such strategies. For example, novel thiosemicarbazides and carbothioimidates derived from adamantane have shown significant antimicrobial and anti-proliferative activities. nih.gov In one study, 4-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates displayed broad-spectrum antibacterial activity, while other derivatives showed promising results against the fungus Candida albicans. nih.gov Similarly, other research has focused on synthesizing adamantane-based Schiff bases and hydrazide-hydrazones, which have exhibited antibacterial effects, particularly against Gram-positive bacteria. mdpi.com

The objective of these synthetic endeavors is to achieve enhanced biological selectivity and potency. By systematically altering the structure of the parent compound, researchers can fine-tune its interaction with specific biological targets, potentially leading to the development of new therapeutic agents for a range of diseases, including infections and cancer. nih.govmdpi.comresearchgate.net

Advanced Preclinical Evaluation and Translational Research of Lead Candidates

Once novel adamantane-formamide derivatives are synthesized, the next critical step involves their rigorous preclinical evaluation to identify promising lead candidates for clinical development. Modern preclinical research increasingly relies on a combination of computational and experimental methods to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. frontiersin.org

Future research on this compound derivatives will heavily utilize in silico tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. frontiersin.org These computational approaches allow for the high-throughput screening of virtual compound libraries to predict their biological activity and pharmacokinetic profiles. For example, QSAR models can identify key structural features that correlate with desired properties, guiding the optimization of lead compounds. frontiersin.org

Candidates that show promise in computational models would then proceed to in vitro and in vivo testing. This includes assays to confirm their biological activity against specific targets and to evaluate their cytotoxicity on various cell lines. mdpi.com Translational research will focus on bridging the gap between laboratory findings and clinical applications, ensuring that the most effective and safest lead compounds are selected for further investigation in human trials.

Elucidation of Detailed Molecular Mechanisms of Action for Therapeutic Applications

While this compound is known primarily as a related compound or impurity in the production of Memantine (B1676192), its own biological activities and those of its derivatives are not fully characterized. chemicalbook.com Memantine itself is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for regulating glutamate (B1630785) activity in the brain and is a target for Alzheimer's disease therapy. It is plausible that this compound and its analogs could interact with similar neurological targets.

Future research must focus on elucidating the precise molecular mechanisms through which these compounds exert their effects. This involves identifying their specific binding sites and downstream signaling pathways. For instance, while some adamantane derivatives have shown anti-proliferative activity, the exact mechanism—whether it involves apoptosis, cell cycle arrest, or other pathways—needs to be determined. nih.govmdpi.com

Furthermore, the broad biological potential of adamantane derivatives suggests that they may act on multiple targets. researchgate.net Comprehensive studies, including proteomic and genomic analyses, will be essential to uncover the full spectrum of their molecular interactions. A deeper understanding of these mechanisms is critical for optimizing drug design and identifying new therapeutic indications, potentially expanding beyond neurological disorders to areas like virology and oncology. nih.govresearchgate.net

Exploration of this compound as a Scaffold for Material Science Applications (e.g., Polymer and Nanomaterial Synthesis)

The rigid, bulky, and thermally stable nature of the adamantane cage makes it an attractive building block for advanced materials. rsc.orgpensoft.net The this compound scaffold holds significant promise for applications in material science, particularly in the synthesis of high-performance polymers and functional nanomaterials.

Polymer Synthesis: Adamantane-containing polymers are known for their desirable properties, such as high glass transition temperatures (Tg), excellent thermal stability, and optical transparency. rsc.org Research has shown that incorporating adamantane derivatives into polymer backbones can create materials with controllable mechanical and physicochemical properties. pensoft.net For example, polyimides derived from a related compound, 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA), exhibited high Tg (up to 440 °C) and enhanced optical properties, making them suitable for optoelectronic applications. rsc.org this compound, after conversion to an amine or other suitable monomer, could be used to synthesize novel polymers with unique characteristics imparted by the dimethyl-substituted adamantane core.

Nanomaterial Synthesis: Adamantane's unique structure and lipophilicity make it a valuable component in nanotechnology. pensoft.netmdpi.com It can serve as a structural unit for creating various drug delivery systems (DDS), including liposomes, dendrimers, and nanoparticles. nih.govpensoft.net The adamantane moiety can act as an "anchor" to lodge molecules within the lipid bilayer of liposomes or serve as a core for building highly branched, globular dendrimers. nih.govmdpi.com The this compound scaffold could be functionalized and incorporated into such nanostructures to develop novel systems for targeted drug delivery or as components of advanced nanocomposites. nih.gov These polymer-based nanomaterials offer advantages like biocompatibility, biodegradability, and the ability to protect and control the release of encapsulated compounds. mdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide to improve yield and purity?

  • Methodological Answer : The synthesis involves nitration and formylation steps. Key parameters include:

  • Temperature Control : Maintaining 20–25°C during nitration to avoid byproducts (e.g., over-oxidation) .
  • Reagent Ratios : Using excess formic acid (HCOOH) to drive the formylation reaction to completion .
  • Purification : Employing recrystallization from ethanol or thin-layer chromatography (TLC) to isolate the pure product. Yield optimization studies suggest a 72–85% range under controlled conditions .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound in pharmaceutical research?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm adamantane core substitution patterns and formamide linkage (e.g., δ 8.1 ppm for formyl proton) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 70:30 v/v) for purity assessment (≥99% by USP standards) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 207.1623 [M+H]⁺) to validate molecular formula (C₁₃H₂₁NO) .

Q. What is the pharmacological significance of this compound in the context of Memantine-related research?

  • Methodological Answer : This compound is a key intermediate in synthesizing Memantine, an NMDA receptor antagonist for Alzheimer’s disease. Its adamantane core enhances blood-brain barrier permeability, while the formamide group modulates pharmacokinetic properties. Researchers use it as a certified reference material (CRM) for quality control in API production .

Advanced Research Questions

Q. How can impurity profiles of this compound be systematically characterized during API synthesis?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and oxidative stress (H₂O₂) to identify degradation products .
  • LC-MS/MS : Quantify trace impurities (e.g., unreacted 1,3-dimethyladamantane or nitration byproducts) using tandem mass spectrometry with a limit of detection (LOD) ≤0.1% .
  • Stability-Indicating Methods : Validate HPLC protocols per ICH Q2(R1) guidelines to ensure specificity under stressed conditions .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in derivatization reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for formamide hydrolysis or adamantane ring functionalization. Basis sets like B3LYP/6-31G* are effective for predicting regioselectivity in electrophilic substitutions .
  • Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cholinesterase) to guide rational drug design .

Q. How do structural modifications of the adamantane core in this compound influence its biological activity?

  • Methodological Answer :

  • Derivatization Strategies :
  • Halogenation : Introduce fluorine at the 3,5-dimethyl positions to enhance metabolic stability .
  • Heterocycle Conjugation : Attach pyridinium or quinoline moieties via acetamide linkers to improve acetylcholinesterase inhibition (IC₅₀ reduction from 50 µM to 12 µM) .
  • In Vitro Assays : Test modified analogs in cell-based models (e.g., SH-SY5Y neurons) for NMDA receptor binding affinity and cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.